

N-(benzyloxy)-2-chloroacetamide molecular weight and formula

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Compound of Interest

Compound Name: *N*-(benzyloxy)-2-chloroacetamide

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An In-depth Technical Guide to **N-(benzyloxy)-2-chloroacetamide**: Physicochemical Properties and Synthetic Considerations

This technical guide provides a detailed overview of the molecular formula and weight of **N-(benzyloxy)-2-chloroacetamide**. Due to the limited availability of direct experimental data for this specific compound, this document also presents a generalized experimental protocol for the synthesis of related chloroacetamide derivatives, which may serve as a foundational methodology for researchers.

Physicochemical Data

The fundamental molecular properties of **N-(benzyloxy)-2-chloroacetamide** have been determined based on its chemical structure. These quantitative data points are summarized in the table below. It is noteworthy that while specific experimental data for **N-(benzyloxy)-2-chloroacetamide** is scarce in the public domain, data for its isomer, 2-chloro-N-(4-methoxyphenyl)-acetamide, is available and shares the same molecular formula and weight.

Property	Value	Citation
Molecular Formula	C ₉ H ₁₀ ClNO ₂	
Molecular Weight	199.63 g/mol	[1]
Isomeric Compound	2-chloro-N-(4-methoxyphenyl)-acetamide	[1]

General Experimental Protocol for Synthesis of Chloroacetamide Derivatives

While a specific protocol for the synthesis of **N-(benzyloxy)-2-chloroacetamide** is not readily available in published literature, a general method for the synthesis of chloroacetamide compounds with large steric hindrance has been described. This procedure typically involves the reaction of a secondary amine with chloroacetyl chloride in the presence of an acid-binding agent and an organic solvent. Researchers may adapt this general methodology for the synthesis of **N-(benzyloxy)-2-chloroacetamide**.

General Reaction:

A secondary amine is reacted with chloroacetyl chloride in an aqueous phase containing an inorganic alkali as an acid-binding agent and in the presence of an organic solvent to yield the corresponding chloroacetamide compound.^[2]

Materials and Reagents:

- Secondary amine (e.g., benzyloxyamine)
- Chloroacetyl chloride
- Inorganic alkali (e.g., sodium hydroxide, potassium carbonate)^[2]
- Organic solvent (e.g., toluene, dichloromethane)^[2]
- Water

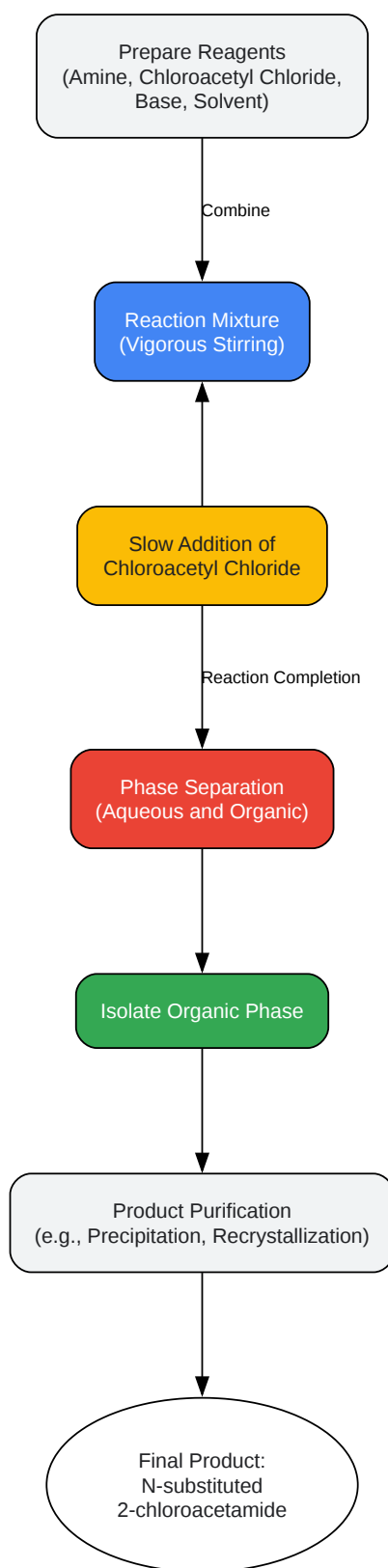
Procedure:

- In a suitable reaction vessel equipped with a stirrer, dissolve the secondary amine, the inorganic alkali, and the organic solvent in water.^[2]
- Under vigorous stirring at room temperature, slowly add chloroacetyl chloride to the reaction mixture.^[2]
- Continue stirring for a specified period (e.g., 0.5-2 hours) to allow the reaction to complete.^[2]

- After the reaction is complete, allow the mixture to stand and the layers to separate.[2]
- Isolate the organic phase, from which the chloroacetamide product can be obtained, for example, by precipitation.[2]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a chloroacetamide derivative, based on the general protocol described.



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Caption: Generalized workflow for the synthesis of N-substituted 2-chloroacetamides.

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References

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